5-Ethyl-2-methoxy-3-nitrobenzoic acid

Catalog No.
S12502149
CAS No.
M.F
C10H11NO5
M. Wt
225.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-2-methoxy-3-nitrobenzoic acid

Product Name

5-Ethyl-2-methoxy-3-nitrobenzoic acid

IUPAC Name

5-ethyl-2-methoxy-3-nitrobenzoic acid

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

InChI

InChI=1S/C10H11NO5/c1-3-6-4-7(10(12)13)9(16-2)8(5-6)11(14)15/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

FERPKRUFQSDWRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)O

5-Ethyl-2-methoxy-3-nitrobenzoic acid is an aromatic compound characterized by the presence of an ethyl group, a methoxy group, and a nitro group attached to a benzoic acid framework. Its molecular formula is C12H13NO4, and it features a benzene ring with substituents that significantly influence its chemical behavior and biological activity. The compound is primarily used in organic synthesis and has garnered interest due to its potential applications in medicinal chemistry and materials science.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium or sodium borohydride. This reaction can yield 5-Ethyl-2-methoxy-3-aminobenzoic acid as a product.
  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution. This reaction allows for the introduction of diverse functional groups onto the aromatic ring.
  • Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in 5-Carboxy-2-methoxy-3-nitrobenzoic acid.

These reactions highlight the versatility of 5-Ethyl-2-methoxy-3-nitrobenzoic acid in synthetic organic chemistry.

Research indicates that 5-Ethyl-2-methoxy-3-nitrobenzoic acid exhibits various biological activities, particularly related to its structural components. The nitro group can be reduced to reactive intermediates that may interact with cellular components, potentially influencing enzyme activity or receptor binding. Its derivatives are being studied for antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.

The synthesis of 5-Ethyl-2-methoxy-3-nitrobenzoic acid typically involves the nitration of 5-Ethyl-2-methoxybenzoic acid. This process can be achieved using a mixture of nitric acid and sulfuric acid, which facilitates the introduction of the nitro group at the 3-position of the benzene ring. The reaction conditions must be carefully controlled to maximize yield and minimize by-products.

Industrial Production

In industrial settings, production methods mirror laboratory syntheses but are scaled up for efficiency. Continuous flow reactors may be utilized to maintain optimal reaction conditions, ensuring high purity and yield while adhering to safety protocols.

5-Ethyl-2-methoxy-3-nitrobenzoic acid finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: Its derivatives are studied for their potential therapeutic effects.
  • Industrial Use: The compound is involved in producing dyes, pigments, and other industrial chemicals.

The interaction studies of 5-Ethyl-2-methoxy-3-nitrobenzoic acid focus on its molecular targets within biological systems. The nitro group plays a crucial role in its reactivity, allowing it to form intermediates that may interact with enzymes or cellular receptors. These interactions can lead to significant biological effects, including modulation of metabolic pathways or inhibition of specific biological processes .

Several compounds share structural similarities with 5-Ethyl-2-methoxy-3-nitrobenzoic acid, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
5-Fluoro-2-methoxy-3-nitrobenzoic acidFluorine substituent instead of ethylEnhanced lipophilicity; potential different biological activity
5-Chloro-2-methoxy-3-nitrobenzoic acidChlorine substituent instead of ethylVarying reactivity due to electronegativity differences
4-Ethoxy-3-nitrobenzoic acidEthoxy group at position 4Different substitution patterns affecting reactivity
2,4-Dimethoxy-5-nitrobenzoic acidTwo methoxy groups at positions 2 and 4Increased steric hindrance; altered electronic properties

Uniqueness

The uniqueness of 5-Ethyl-2-methoxy-3-nitrobenzoic acid lies in its specific combination of substituents—an ethyl group at the 5-position, a methoxy group at the 2-position, and a nitro group at the 3-position—resulting in distinct chemical and physical properties that differentiate it from similar compounds. This unique structure may influence its reactivity patterns and biological interactions, making it valuable for targeted applications in research and industry .

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

225.06372245 g/mol

Monoisotopic Mass

225.06372245 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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